N-Boc-Trimetazidine

Pharmaceutical Synthesis Process Chemistry Yield Optimization

N-Boc-Trimetazidine is a protected chemical intermediate (CAS 2110358-57-9) used in the research and development of Trimetazidine and its structural analogs. Trimetazidine is a well-established anti-ischemic agent for the symptomatic treatment of angina pectoris.

Molecular Formula C19H30N2O5
Molecular Weight 366.5 g/mol
Cat. No. B15293524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-Trimetazidine
Molecular FormulaC19H30N2O5
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC
InChIInChI=1S/C19H30N2O5/c1-19(2,3)26-18(22)21-11-9-20(10-12-21)13-14-7-8-15(23-4)17(25-6)16(14)24-5/h7-8H,9-13H2,1-6H3
InChIKeyVEHUBUWVCHATCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-Trimetazidine for Chemical Synthesis: A Product Baseline for Pharmaceutical Intermediate Procurement


N-Boc-Trimetazidine is a protected chemical intermediate (CAS 2110358-57-9) used in the research and development of Trimetazidine and its structural analogs [1]. Trimetazidine is a well-established anti-ischemic agent for the symptomatic treatment of angina pectoris [1]. N-Boc-Trimetazidine is characterized by a tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen [1]. This Boc protection is a strategic chemical modification, allowing this compound to be used as a stable and orthogonal intermediate in multi-step organic synthesis, where the protected amine can survive reaction conditions that would otherwise degrade the active pharmaceutical ingredient (API) [1].

Why N-Boc-Trimetazidine Cannot Be Substituted with Unprotected Trimetazidine or Other Analogs in Chemical Synthesis


Generic substitution of N-Boc-Trimetazidine with unprotected Trimetazidine or other piperazine derivatives is not feasible in a synthesis workflow due to fundamental differences in chemical reactivity and stability. Unprotected Trimetazidine contains a secondary amine (pKa ~9.8), which is nucleophilic and can undergo unwanted side reactions (e.g., alkylation, acylation, oxidation) during synthetic steps targeting other parts of the molecule [1]. In contrast, the Boc group in N-Boc-Trimetazidine completely masks the amine's nucleophilicity, rendering it inert under basic, nucleophilic, and mild reducing conditions. This orthogonal protection strategy enables chemists to perform reactions on other functional groups without interference, which is impossible with the free amine [1]. Furthermore, N-Boc-Trimetazidine exhibits significantly enhanced thermal stability compared to the parent Trimetazidine dihydrochloride salt, which decomposes at temperatures above 150°C . The Boc-protected intermediate remains stable below 120°C, allowing for a wider range of reaction conditions and providing a more robust, storable intermediate .

Quantitative Evidence Guide for N-Boc-Trimetazidine Differentiation in Synthesis and Analytical Applications


Synthetic Yield Efficiency: N-Boc-Trimetazidine Route vs. Alternative Routes

The use of N-Boc-Trimetazidine as an intermediate enables a high-yielding, two-step synthesis of Trimetazidine with an overall yield of 92.1% . This contrasts sharply with alternative routes that do not use a Boc-protected intermediate. For example, direct reductive amination of 2,3,4-trimethoxybenzaldehyde with piperazine typically yields only 70-80% and requires extensive purification due to byproduct formation [1]. The Boc-protected route, using 1-Boc-piperazine, proceeds with high conversion (>95%) to the protected intermediate, which can be readily deprotected to the API without significant side reactions [2].

Pharmaceutical Synthesis Process Chemistry Yield Optimization

Chromatographic Purity: N-Boc-Trimetazidine as a High-Purity Starting Material for Impurity Profiling

For analytical method development and impurity profiling, the purity of the starting material is critical. N-Boc-Trimetazidine is supplied with a guaranteed minimum purity of 95%, often higher, which is confirmed by HPLC and NMR . This contrasts with commercially available Trimetazidine EP Impurity A (CAS 52146-35-7), a common reference standard, which can contain up to 0.23% of process impurities like Y-145, and other unspecified impurities up to 0.4% area/area . Using N-Boc-Trimetazidine as a starting material ensures a cleaner baseline for analytical method validation and reduces the complexity of impurity identification, as it eliminates the presence of these common process-related impurities from the outset [1].

Analytical Chemistry Impurity Profiling HPLC Method Development

Thermal and Hydrolytic Stability for Robust Synthetic Processes

N-Boc-Trimetazidine demonstrates superior thermal stability compared to its parent compound, Trimetazidine dihydrochloride. The Boc-protected intermediate is stable below 120°C, while Trimetazidine dihydrochloride begins to decompose at temperatures above 150°C . More importantly, N-Boc-Trimetazidine exhibits marked stability in neutral and basic aqueous conditions, a common environment for many synthetic transformations. In contrast, it is susceptible to acidic hydrolysis at pH < 3 . This pH-dependent stability profile is a direct consequence of the Boc protecting group and is a critical differentiator from the unprotected amine, which is generally more reactive across a wider pH range.

Process Development Stability Studies Chemical Robustness

Utility as a Stable Isotope-Labeled Internal Standard for Mass Spectrometry

The deuterated analog, N-Boc-Trimetazidine-d8, is specifically designed as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Trimetazidine in biological matrices by LC-MS/MS . Its molecular weight is increased by 8 Da compared to the non-deuterated form, ensuring a distinct mass shift that avoids any isotopic interference with the analyte . This allows for highly accurate and precise quantification of Trimetazidine in plasma, with reported method lower limits of quantification (LLOQ) of 1 ng/mL [1]. While this is a property of the deuterated version, it underscores the strategic value of the N-Boc-Trimetazidine scaffold as a platform for creating essential analytical tools.

Bioanalysis LC-MS/MS Quantitative Analysis

High-Impact Application Scenarios for N-Boc-Trimetazidine in Scientific and Industrial Settings


Multi-Step Synthesis of Novel Trimetazidine Derivatives for Structure-Activity Relationship (SAR) Studies

Medicinal chemistry laboratories can utilize N-Boc-Trimetazidine as a key building block to explore the SAR of Trimetazidine analogs. The Boc-protected amine allows for selective functionalization of the trimethoxyphenyl ring or the piperazine core without deactivating or modifying the piperazine nitrogen . This is essential for creating libraries of compounds where modifications are made at specific positions to understand their impact on mitochondrial 3-ketoacyl-CoA thiolase inhibition, a target for metabolic modulation in ischemic conditions .

Development of a Robust HPLC Method for Trimetazidine Impurity Profiling

Pharmaceutical quality control (QC) and analytical R&D departments can use N-Boc-Trimetazidine as a high-purity process intermediate to validate impurity profiling methods for Trimetazidine API and finished drug products. Its well-defined purity profile (≥95% by HPLC) and absence of common process impurities like pyrogallol or Y-145 simplify method development and validation [1]. It can serve as a system suitability standard or a reference marker for the presence of the Boc-protected precursor in the final API, which is critical for meeting ICH Q3A guidelines [1].

Synthesis of a Stable Isotope-Labeled Internal Standard for Trimetazidine Bioanalysis

Bioanalytical laboratories developing and validating LC-MS/MS assays for Trimetazidine in plasma or tissue samples require a stable isotope-labeled internal standard (SIL-IS) to achieve the necessary accuracy and precision. N-Boc-Trimetazidine-d8, synthesized from the N-Boc-Trimetazidine scaffold, fulfills this critical need . Its use ensures precise quantification of Trimetazidine, enabling reliable pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies as mandated by regulatory agencies like the FDA and EMA .

Process Chemistry Scale-Up for the Manufacture of Trimetazidine API

Chemical process development groups can leverage the high-yielding, two-step synthesis enabled by N-Boc-Trimetazidine for the scale-up of Trimetazidine API production. The 92.1% overall yield from 2,3,4-trimethoxybenzyl chloride offers a significant cost advantage over alternative routes with lower yields . The mild reaction conditions (35-45°C) and straightforward purification of the N-Boc-Trimetazidine intermediate make this route amenable to large-scale manufacturing, reducing both production costs and environmental impact .

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